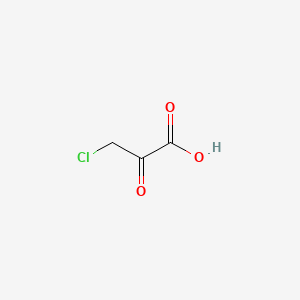

3-Chloro-2-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-oxopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H3ClO3 and its molecular weight is 122.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-chloro-2-oxopropanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit glycolysis in cancer cells, which is a critical metabolic pathway for tumor growth. A study highlighted its effectiveness against various cancer types, including ovarian and colon cancers, suggesting its potential as a therapeutic agent .

Mechanism of Action

The compound disrupts metabolic pathways by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells. This mechanism makes it a candidate for developing novel anticancer therapies that target metabolic dysregulation in tumors.

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in biochemical assays to study enzyme inhibition. Its structural similarity to pyruvate allows it to act as an inhibitor for enzymes such as lactate dehydrogenase and pyruvate kinase, providing insights into metabolic regulation and enzyme kinetics .

Metabolic Pathway Analysis

The compound's role in metabolic pathways is crucial for understanding cellular respiration and energy metabolism. Researchers have employed it to investigate the effects of altered glycolytic flux on cellular functions, particularly in cancerous tissues.

Environmental Science

Pollutant Degradation Studies

In environmental research, this compound has been investigated for its potential to degrade pollutants. Studies have shown that it can facilitate the breakdown of certain organic contaminants in water, making it relevant for bioremediation efforts .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry demonstrated that chloropyruvic acid derivatives showed potent cytotoxic effects on human cancer cell lines, including melanoma and breast cancer cells. The study emphasized the importance of structural modifications to enhance selectivity and potency against specific cancer types .

Case Study 2: Enzyme Inhibition

In a biochemical assay conducted at a leading university, researchers utilized this compound to evaluate its inhibitory effects on key metabolic enzymes. The results indicated a significant reduction in enzyme activity, confirming its potential as a metabolic inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-oxopropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves the oxidation of 3-chloropropionic acid derivatives. For example, using potassium permanganate (KMnO₄) in acidic conditions can selectively oxidize the α-carbon. Alternatively, dichlorination of 2-oxopropanoic acid precursors with reagents like PCl₅ may be employed. Purification via recrystallization or column chromatography is critical to isolate the product . Yield optimization requires controlled temperature (e.g., 0–5°C for exothermic steps) and stoichiometric adjustments to minimize side reactions.

Q. What safety protocols must be followed when handling this compound in the laboratory?

- Methodological Answer : Due to its skin corrosion/irritation hazard (H314), personal protective equipment (PPE) is mandatory:

- Gloves : Butyl rubber (≥6 mm thickness, EN 374 standard) for chemical resistance .

- Eye Protection : Tight-fitting safety goggles (EN 166) and face shields for splash protection.

- Ventilation : Use fume hoods for handling powdered forms or volatile derivatives.

Emergency showers and eyewash stations must be accessible .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbonyl (δ ~200 ppm for C=O) and chloro-substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (C₃H₃ClO₃, exact mass 121.97 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch).

Cross-validation with X-ray crystallography (e.g., SHELX programs) resolves ambiguities in stereochemistry .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong oxidizers (e.g., KMnO₄) or bases, which may induce decomposition. Regularly monitor for discoloration or precipitate formation, indicating hydrolysis or dimerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for substitutions at the chloro-position. Solvent effects (e.g., polar aprotic vs. protic media) are simulated using continuum solvation models. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirms computational predictions .

Q. What strategies resolve discrepancies between theoretical and observed NMR spectra for derivatives of this compound?

- Methodological Answer :

- Tautomerism Analysis : Use variable-temperature NMR to detect keto-enol equilibria (e.g., shifts in carbonyl proton signals).

- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track resonance splitting.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., SHELXL refinement) .

Q. How can kinetic parameters of this compound in esterification reactions be determined using stopped-flow techniques?

- Methodological Answer : Rapid mixing of the acid with alcohols (e.g., methanol) in a stopped-flow apparatus allows real-time monitoring via UV-Vis (λ ~260 nm for ester formation). Pseudo-first-order conditions (excess alcohol) simplify rate constant (k) calculations. Arrhenius plots (ln k vs. 1/T) derive activation energies, while Eyring equations estimate entropy/enthalpy changes .

Q. What experimental designs are optimal for studying pH-dependent keto-enol tautomerism in this compound?

- Methodological Answer :

- pH Titration with UV-Vis : Monitor absorbance changes at 250–300 nm across pH 2–12.

- ¹H NMR in Buffered D₂O : Track enol proton (δ ~5–6 ppm) emergence under basic conditions.

- Computational pKa Prediction : Compare experimental results with COSMO-RS or Jaguar-calculated pKa values to validate tautomer stability .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under aqueous conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Perform kinetic assays at varying pH (e.g., 3, 7, 11) and temperatures. Quantify degradation products (e.g., 3-hydroxy-2-oxopropanoic acid) via HPLC.

- Isolation of Intermediates : Use freeze-drying to stabilize transient species for structural elucidation.

- Cross-Reference with Thermodynamic Data : Compare experimental ΔG values with NIST Chemistry WebBook entries for analogous compounds .

Propiedades

Número CAS |

3681-17-2 |

|---|---|

Fórmula molecular |

C3H3ClO3 |

Peso molecular |

122.51 g/mol |

Nombre IUPAC |

3-chloro-2-oxopropanoic acid |

InChI |

InChI=1S/C3H3ClO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) |

Clave InChI |

RCWFNCXDFSOVLG-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)Cl |

SMILES canónico |

C(C(=O)C(=O)O)Cl |

Key on ui other cas no. |

3681-17-2 |

Sinónimos |

chloropyruvate chloropyruvic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.